molecular formula C7H9BrO2 B8458806 2-Bromo-5-[(ethyloxy)methyl]furan

2-Bromo-5-[(ethyloxy)methyl]furan

Cat. No.: B8458806
M. Wt: 205.05 g/mol
InChI Key: VABYZLXANKIUTC-UHFFFAOYSA-N
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Description

2-Bromo-5-[(ethyloxy)methyl]furan is a brominated furan derivative characterized by a bromine atom at the 2-position and an ethyloxymethyl (-CH₂-O-C₂H₅) group at the 5-position of the furan ring. For example, bromination of furan derivatives using reagents like N-bromosuccinimide (NBS) is a common method . The ethyloxymethyl group likely enhances solubility in organic solvents and may influence metabolic stability in biological systems compared to simpler alkyl or halogen substituents.

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

2-bromo-5-(ethoxymethyl)furan

InChI

InChI=1S/C7H9BrO2/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3

InChI Key

VABYZLXANKIUTC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Furvina’s nitrovinyl group increases polarity and antileishmanial activity due to enhanced electrophilicity .
  • Biological Activity : Furvina’s dual bromine and nitrovinyl substituents confer potent microbicidal activity, while the ethyloxymethyl group in the target compound may reduce cytotoxicity compared to halogen-rich analogs .

Table 2: Reaction Conditions and Yields

Compound Key Reagents/Conditions Yield Reference ID
Furvina NBS, DMF, room temperature ~70–90%
5-Bromo-3-methyl-2(5H)-furanone NBS, CCl₄, reflux 90%
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate K₂CO₃, DMF, 60°C 69%
Physicochemical and Reactivity Profiles
  • Solubility and Polarity: Furvina’s nitrovinyl group increases polarity, limiting solubility in non-polar solvents . The ethyloxymethyl group in the target compound likely improves solubility in ethanol or THF compared to halogenated analogs.
  • Reactivity :
    • Bromine at the 2-position activates the furan ring for electrophilic substitution (e.g., nitration, sulfonation).
    • The ethyloxymethyl group may undergo hydrolysis under acidic conditions to yield 5-hydroxymethyl derivatives.

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